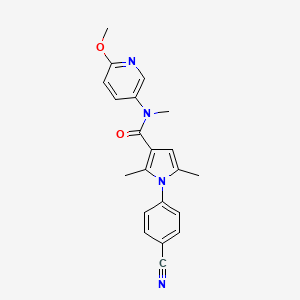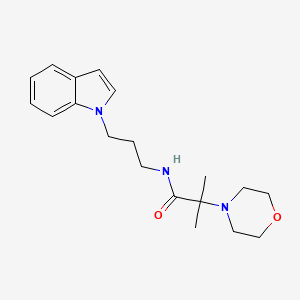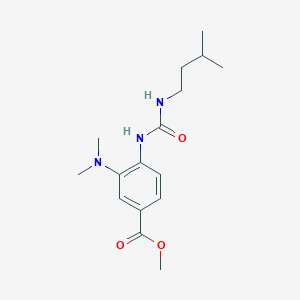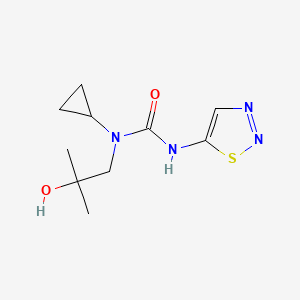
(2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate varies depending on its application. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In bacterial infections, it has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In material science, it has been used as a building block for the synthesis of new functional materials with unique properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicinal chemistry, this compound has shown low toxicity and good biocompatibility. In bacterial infections, it has been shown to have a broad-spectrum antibacterial activity. In material science, it has been used as a building block for the synthesis of materials with unique properties such as high thermal stability and good mechanical properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate in lab experiments is its high purity and stability. This compound is easy to synthesize and purify, making it a suitable candidate for various applications. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate. In medicinal chemistry, further studies are needed to determine its efficacy in treating other types of cancer and bacterial infections. In material science, more research is needed to explore its potential applications in the synthesis of new functional materials. In agricultural chemistry, further studies are needed to determine its potential as a pesticide and its impact on the environment.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method is simple and efficient, and it has shown low toxicity and good biocompatibility in medicinal chemistry. Further research is needed to explore its potential applications and limitations.
Méthodes De Synthèse
The synthesis of (2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate involves the reaction of 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoic acid with thionyl chloride followed by the reaction with 2-chloro-4-cyanophenol in the presence of a base. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
(2-Chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry. In medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and treating bacterial infections. In material science, it has been used as a building block for the synthesis of new functional materials. In agricultural chemistry, it has been studied for its potential use as a pesticide.
Propriétés
IUPAC Name |
(2-chloro-4-cyanophenyl) 2,4-difluoro-5-(2-oxoimidazolidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N3O3/c18-11-5-9(8-21)1-2-15(11)26-16(24)10-6-14(13(20)7-12(10)19)23-4-3-22-17(23)25/h1-2,5-7H,3-4H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJYXNFHVHIXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=C(C(=C2)C(=O)OC3=C(C=C(C=C3)C#N)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)sulfonyl]-3-ethoxybenzamide](/img/structure/B7682925.png)

![[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-(2-sulfanylidene-1H-pyridin-3-yl)methanone](/img/structure/B7682933.png)

![3-[2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrol-3-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7682951.png)

![N-[3-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]acetamide](/img/structure/B7682970.png)
![N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-3,6-difluoro-2-methoxybenzamide](/img/structure/B7682973.png)
![methyl 1-[1-(3,4-dihydro-2H-pyran-6-carbonyl)piperidin-4-yl]pyrrole-2-carboxylate](/img/structure/B7682978.png)




![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] 2-(2,5-difluorophenyl)acetate](/img/structure/B7683014.png)